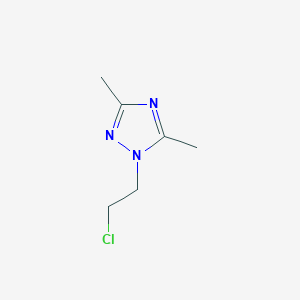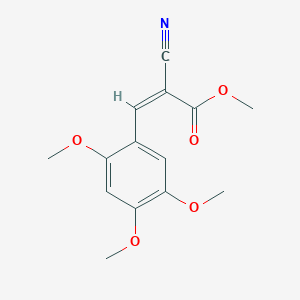![molecular formula C12H13N3O2S B10871295 methyl 3-{[(E)-(dimethylamino)methylidene]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B10871295.png)
methyl 3-{[(E)-(dimethylamino)methylidene]amino}thieno[2,3-b]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 3-{[(E)-1-(DIMETHYLAMINO)METHYLIDENE]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(E)-1-(DIMETHYLAMINO)METHYLIDENE]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiophene derivatives with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate enamine, which is then cyclized to yield the desired thieno[2,3-b]pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
METHYL 3-{[(E)-1-(DIMETHYLAMINO)METHYLIDENE]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
METHYL 3-{[(E)-1-(DIMETHYLAMINO)METHYLIDENE]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cell signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of METHYL 3-{[(E)-1-(DIMETHYLAMINO)METHYLIDENE]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular processes, including cell proliferation and survival pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-[(DIMETHYLAMINO)METHYLIDENE]FURAN-2(3H)-THIONE: Similar enamine structure but with a furan ring instead of a thieno[2,3-b]pyridine core.
INDOLE DERIVATIVES: Share similar biological activities and are used in medicinal chemistry.
Uniqueness
METHYL 3-{[(E)-1-(DIMETHYLAMINO)METHYLIDENE]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is unique due to its thieno[2,3-b]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials .
Propiedades
Fórmula molecular |
C12H13N3O2S |
|---|---|
Peso molecular |
263.32 g/mol |
Nombre IUPAC |
methyl 3-(dimethylaminomethylideneamino)thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H13N3O2S/c1-15(2)7-14-9-8-5-4-6-13-11(8)18-10(9)12(16)17-3/h4-7H,1-3H3 |
Clave InChI |
ZOFOXNDZXFDYFZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC1=C(SC2=C1C=CC=N2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(dimethylamino)propyl]-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10871216.png)
![(5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10871218.png)
![2-[(2-methylphenoxy)methyl]-3-{[(E)-phenylmethylidene]amino}quinazolin-4(3H)-one](/img/structure/B10871220.png)
![N-cyclohexyl-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10871225.png)
![N-{[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide](/img/structure/B10871232.png)

![3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B10871246.png)
![ethyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B10871252.png)
![N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide](/img/structure/B10871254.png)
![2-{[5-(4-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B10871267.png)
![2-(4-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B10871282.png)

![(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B10871292.png)
![3-(4-methylphenyl)-4-(2-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10871296.png)
